Dicyclohexyl Oxalate: Comprehensive Guide to Structural Elucidation and Molecular Weight Analysis
Dicyclohexyl Oxalate: Comprehensive Guide to Structural Elucidation and Molecular Weight Analysis
Executive Summary
Dicyclohexyl oxalate (DCHO) is a symmetrical diester formed from the condensation of oxalic acid and cyclohexanol. Characterized by its high thermal stability and low volatility, DCHO is increasingly utilized as a specialized solvent, a plasticizer in polymer matrices, and a sterically hindered intermediate in asymmetric synthesis[1][2]. This whitepaper provides an authoritative, step-by-step technical guide for researchers and analytical chemists, detailing the physicochemical profiling, synthesis mechanisms, and multi-modal analytical validation (MS, NMR, IR) of dicyclohexyl oxalate.
Physicochemical Profiling & Structural Architecture
DCHO (CAS: 620-82-6) features two bulky cyclohexyl rings flanking a central oxalate core. This steric bulk is highly advantageous in directing enantioselectivity during catalytic processes, such as the asymmetric methylation of pyruvates[2].
Table 1: Physicochemical and Structural Properties of DCHO
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₁₄H₂₂O₄ | Defines the stoichiometric boundaries for synthesis[3]. |
| Average Molecular Weight | 254.32 g/mol | Used for bulk molarity calculations and yield determination[4]. |
| Monoisotopic Mass | 254.151809 g/mol | Critical target for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Melting Point | ~43.5 °C | Indicates the compound transitions to a liquid slightly above room temp[5]. |
| Boiling Point | 345.7 °C (at 760 mmHg) | High boiling point necessitates high-temperature GC methods[5]. |
| SMILES | O=C(OC1CCCCC1)C(=O)OC1CCCCC1 | Computational identifier for in silico modeling[4]. |
Synthesis Protocol: Mechanistic Causality
While direct Fischer esterification is possible, it requires harsh acidic conditions and continuous water removal. A more efficient, high-yielding approach utilizes oxalyl chloride and cyclohexanol in the presence of N,N'-dimethylaminopyridine (DMAP) and pyridine[2].
Causality in Reagent Selection:
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Oxalyl Chloride: Acts as a highly reactive electrophile, driving the reaction forward at room temperature without the need for a Dean-Stark apparatus.
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DMAP (Nucleophilic Catalyst): Attacks the oxalyl chloride to form a highly electrophilic acylpyridinium intermediate. This dramatically accelerates the esterification with the sterically hindered secondary alcohol (cyclohexanol).
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Pyridine (Acid Scavenger): Acts as a stoichiometric base to neutralize the HCl byproduct, preventing the acid-catalyzed dehydration of cyclohexanol into cyclohexene.
Step-by-Step Methodology:
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System Preparation: Purge an oven-dried 200-mL two-neck round-bottomed flask with argon to prevent ambient moisture from hydrolyzing the oxalyl chloride[2].
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Reagent Loading: Add cyclohexanol (60 mmol), DMAP (1.5 mmol), pyridine (60 mmol), and anhydrous THF (200 mL) to the flask. Stir magnetically.
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Electrophile Addition: Cool the mixture to 0 °C. Add oxalyl chloride (30 mmol) dropwise to control the exothermic formation of the acylpyridinium intermediate.
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Reaction Propagation: Allow the mixture to warm to room temperature and stir for 13 hours[2].
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Workup (Self-Validating Step): Quench with H₂O (100 mL) to destroy unreacted acid chloride. Extract with Et₂O (3 × 50 mL). Wash the organic layer with saturated aqueous NH₄Cl to remove residual pyridine, followed by brine. Dry over anhydrous MgSO₄.
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Purification: Concentrate in vacuo and purify via silica-gel column chromatography using an EtOAc/hexane (1:20) gradient. This yields DCHO as a white solid/clear liquid (yield >90%)[2].
Molecular Weight Analysis via Mass Spectrometry
To confirm the molecular weight (254.32 g/mol ) and exact mass (254.15 g/mol ), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is employed.
GC-MS Protocol:
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System Suitability (Self-Validation): Prior to sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the mass axis. Run a pure dichloromethane (DCM) blank to confirm the absence of column carryover.
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Sample Preparation: Dissolve 1 mg of purified DCHO in 1 mL of GC-grade DCM.
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Chromatography: Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
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Thermal Gradient: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min. The high final temperature ensures the complete elution of DCHO (BP: 345.7 °C)[5].
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Detection: Operate the MS in full-scan mode (m/z 50–300) at 70 eV. The molecular ion peak [M]⁺ will be observed at exactly m/z 254.15 , alongside characteristic fragmentation peaks corresponding to the loss of cyclohexyl groups.
Structural Elucidation: NMR and IR Spectroscopy
Mass spectrometry confirms the molecular weight, but Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are required to map the exact atomic connectivity.
¹H NMR Spectroscopy Workflow:
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Preparation: Dissolve 10 mg of DCHO in CDCl₃. Add Tetramethylsilane (TMS) or Benzotrifluoride (BTF) as an internal standard (δ = 0.00 ppm) to ensure absolute chemical shift accuracy[2].
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Analysis & Assignment:
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δ 4.85–4.94 (m, 2H): These multiplets correspond to the methine protons (-CH-O-) on the cyclohexyl rings. Their significant downfield shift is caused by the strong electron-withdrawing (deshielding) effect of the adjacent ester oxygen[2].
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δ 1.88–1.93 (m, 4H) & δ 1.20–1.80 (m, 16H): These complex multiplets represent the remaining equatorial and axial methylene protons of the cyclohexyl rings[2].
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FT-IR Spectroscopy Workflow:
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Preparation: Analyze the sample as a neat liquid film or via Attenuated Total Reflectance (ATR-FTIR).
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Analysis & Assignment:
Analytical Validation Workflow
The following diagram illustrates the integrated logical workflow from synthesis to multi-modal structural validation.
Fig 1: Experimental workflow for DCHO synthesis, purification, and multi-modal analytical validation.
References
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National Center for Biotechnology Information (NIH). "DICYCLOHEXYL OXALATE - gsrs". Retrieved from [Link]
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Cheméo. "Chemical Properties of Oxalic acid, dicyclohexyl ester (CAS 620-82-6)". Retrieved from[Link]
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United States Environmental Protection Agency (EPA). "Dicyclohexyl oxalate - Chemical Details". Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. "Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc". Retrieved from [Link]
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National Institute of Standards and Technology (NIST). "Dicyclohexyl oxalate - IR Spectrum". Retrieved from [Link]
